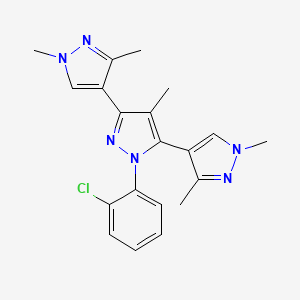![molecular formula C15H19BrN4S B10921719 1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea](/img/structure/B10921719.png)
1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromopyrazole moiety linked to a phenethylthiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetonitrile.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 3-chloropropylamine to form 3-(4-bromo-1H-pyrazol-1-yl)propylamine.
Formation of phenethylthiourea: Phenethylamine is reacted with thiophosgene to form phenethylisothiocyanate, which is then converted to phenethylthiourea by reaction with ammonia.
Coupling reaction: Finally, 3-(4-bromo-1H-pyrazol-1-yl)propylamine is coupled with phenethylthiourea under suitable conditions to form N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives, while reduction can lead to the formation of thiol derivatives.
Cyclization reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures under suitable conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone are used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation reactions: Products include sulfinyl or sulfonyl derivatives of the thiourea moiety.
Reduction reactions: Products include thiol derivatives of the thiourea moiety.
Scientific Research Applications
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-PHENETHYLTHIOUREA.
Phenethylthiourea: Another precursor used in the synthesis.
Other substituted pyrazoles: Compounds with similar pyrazole structures but different substituents.
Properties
Molecular Formula |
C15H19BrN4S |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[3-(4-bromopyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H19BrN4S/c16-14-11-19-20(12-14)10-4-8-17-15(21)18-9-7-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H2,17,18,21) |
InChI Key |
XJBKYYPPCYDIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCN2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Phenylethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea](/img/structure/B10921643.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10921653.png)
![(2E)-2-cyano-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10921654.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921664.png)
![(2E)-N-(2-chloro-6-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B10921673.png)

![[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10921683.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10921684.png)
![8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921691.png)
![2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10921697.png)
![2-{[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10921703.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921704.png)
![4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10921709.png)
